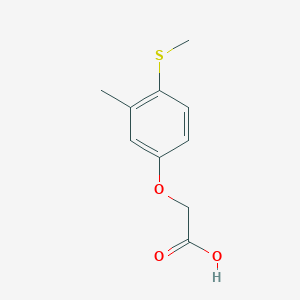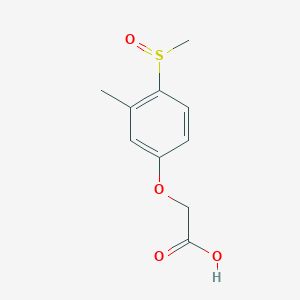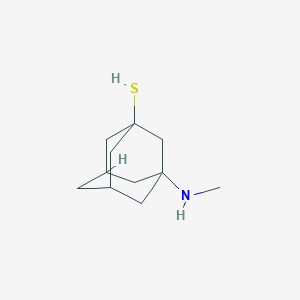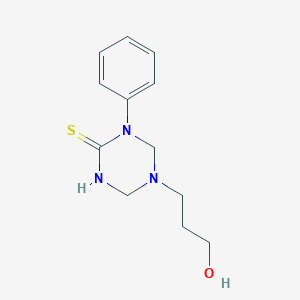![molecular formula C20H20N4 B397117 6-(Piperidin-1-ylmethyl)indolo[3,2-b]quinoxaline CAS No. 53003-21-7](/img/structure/B397117.png)
6-(Piperidin-1-ylmethyl)indolo[3,2-b]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-(Piperidin-1-ylmethyl)indolo[3,2-b]quinoxaline” is a chemical compound with the molecular formula C20H20N4 . It is a planar fused heterocyclic compound . The compound has a molecular weight of 316.4 g/mol .
Synthesis Analysis
The synthesis of indolo[3,2-b]quinoxaline derivatives has been reported in the literature. The majority of the approaches rely on transition-metal-catalyzed cross-coupling reactions and direct С–Н functionalization, as well as intramolecular oxidative cyclodehydrogenation processes . The most frequently employed synthetic route to indolo[3,2-b]quinoxaline derivatives relies on the condensation reactions of isatin with o-phenylenediamine .Molecular Structure Analysis
The molecular structure of “this compound” includes a piperidine ring attached to an indolo[3,2-b]quinoxaline core . The InChI string for this compound is InChI=1S/C20H20N4/c1-6-12-23(13-7-1)14-24-18-11-5-2-8-15(18)19-20(24)22-17-10-4-3-9-16(17)21-19/h2-5,8-11H,1,6-7,12-14H2 .Chemical Reactions Analysis
The synthesis of indolo[3,2-b]quinoxaline derivatives often involves condensation and cycloaddition reactions . The usual catalysts in such reactions are Brønsted acids, for example, acetic, formic, or hydrochloric acid .Physical And Chemical Properties Analysis
The compound has a molecular weight of 316.4 g/mol, an XLogP3-AA of 3.7, and a topological polar surface area of 34 Ų . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 .Applications De Recherche Scientifique
Antiviral and Interferon Inducing Capability
Research has demonstrated the potential of 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines, including derivatives that might share structural similarities with 6-(Piperidin-1-ylmethyl)indolo[3,2-b]quinoxaline, as potent interferon inducers and antivirals. These compounds exhibit low toxicity and significant activity against viral infections, highlighting their therapeutic potential in antiviral therapy (Shibinskaya et al., 2010).
Antimalarial Activity
A study on the antiplasmodial evaluation of indolo[3,2‐b]quinoline-C11‐carboxamides against Plasmodium falciparum identified a piperidin-1-yl linked analogue as a promising compound. This derivative inhibited hemoglobin uptake in the malaria parasite, a novel mechanism of action that suggests potential for the development of new antimalarial therapies (Mudududdla et al., 2018).
DNA Intercalation and Anticancer Properties
6H-Indolo[2,3-b]quinoxalines, including structurally related compounds, have been identified as DNA intercalators with a wide range of pharmacological activities. These interactions with DNA contribute to their anticancer, antiviral, and other pharmacological effects. The thermal stability of the DNA complex with these compounds is crucial for their pharmacological activity, indicating their potential as templates for novel therapeutic agents (Moorthy et al., 2013).
Synthetic Applications
The compound and its derivatives have also been a focus in synthetic organic chemistry, with research exploring their synthesis and reactions. For instance, the synthesis of 6-aminopropyl-6H-indolo[2,3-b]quinoxaline derivatives demonstrates the versatility of these compounds in producing a variety of biologically active molecules (Shibinskaya et al., 2012).
Mécanisme D'action
Target of Action
The primary target of 6-(Piperidin-1-ylmethyl)indolo[3,2-b]quinoxaline is cholinesterase , an enzyme that plays a crucial role in nerve function . This compound has been identified as a potent and selective inhibitor of butyrylcholinesterase (BuChE), a specific type of cholinesterase .
Mode of Action
This compound interacts with its target, BuChE, by inhibiting its activity . This inhibition occurs when the compound binds to the active site of the enzyme, preventing it from breaking down acetylcholine, a neurotransmitter essential for nerve signal transmission .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available from the search results, the compound’s high solubility (>2.7 M in acetonitrile) suggests good bioavailability
Result of Action
The molecular effect of this compound’s action is the inhibition of BuChE, leading to increased levels of acetylcholine . On a cellular level, this can affect various processes regulated by acetylcholine, including muscle contraction, heart rate, and other functions of the nervous system.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability was demonstrated in a nonaqueous redox flow battery environment, where it showed 99.86% capacity retention over 49.5 hours . .
Propriétés
IUPAC Name |
6-(piperidin-1-ylmethyl)indolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4/c1-6-12-23(13-7-1)14-24-18-11-5-2-8-15(18)19-20(24)22-17-10-4-3-9-16(17)21-19/h2-5,8-11H,1,6-7,12-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGIXCCLPBEDOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-allyl-N-[4-(4-chlorophenoxy)butyl]amine](/img/structure/B397035.png)
![N-allyl-N-[4-(2,5-dichlorophenoxy)butyl]amine](/img/structure/B397038.png)
![N-allyl-N-[4-(2,3-dichlorophenoxy)butyl]amine](/img/structure/B397039.png)
![N-{4-[(hydroxyimino)methyl]-4-methyl-1,3-dithiolan-2-ylidene}-N-methylmethanaminium](/img/structure/B397041.png)
![N-allyl-N-[4-(2-chloro-4,6-dimethylphenoxy)butyl]amine](/img/structure/B397044.png)






![N-allyl-N-[3-(4-chloro-3-methylphenoxy)propyl]amine](/img/structure/B397055.png)
![({3-[(Carboxymethyl)sulfanyl]-1,2,4-thiadiazol-5-yl}sulfanyl)acetic acid](/img/structure/B397056.png)
